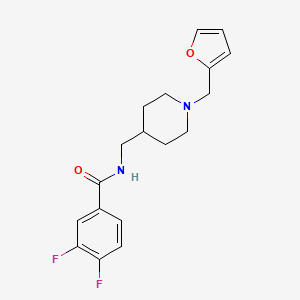

3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

The compound 3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide features a benzamide core substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring. The amide nitrogen is connected to a piperidin-4-ylmethyl group, which is further substituted at the 1-position with a furan-2-ylmethyl moiety. While direct pharmacological or crystallographic data for this compound are unavailable in the provided evidence, comparisons with structurally related analogs (e.g., benzamides, piperidine derivatives) can infer its properties .

Properties

IUPAC Name |

3,4-difluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O2/c19-16-4-3-14(10-17(16)20)18(23)21-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVBEUNFGBSQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the alkylation of piperidine with furan-2-ylmethyl halide under basic conditions.

Introduction of the Benzamide Core: The piperidine intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analog: 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate

Key Differences :

- Substituents : The target compound has 3,4-difluoro substitution on the benzamide, whereas this analog has 4-chloro groups on both the benzamide and the piperidine-linked benzoyl group. Fluorine’s smaller atomic radius and higher electronegativity may enhance binding precision compared to chlorine.

- Conformation : The piperidine ring in this analog adopts a chair conformation, with substituent benzene rings inclined at an angle, stabilized by O–H···O, N–H···O, and C–H···O hydrogen bonds . Similar hydrogen-bonding networks may stabilize the target compound, influencing solubility and crystal packing.

- Physicochemical Properties : Chlorine’s higher lipophilicity compared to fluorine could increase membrane permeability but reduce metabolic stability.

Structural Analog: N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

Key Differences :

- Core Structure : This compound features a furan-2-carboxamide instead of a benzamide. The furan’s oxygen atom may participate in hydrogen bonding, while the benzamide’s fluorine atoms in the target compound could enhance dipole interactions.

- Piperidine Substitution : The phenylethyl group on the piperidine introduces steric bulk compared to the furan-2-ylmethyl group in the target compound. This may affect binding pocket accessibility in biological targets.

General Trends in Piperidine-Linked Benzamide Derivatives

- Synthetic Routes : Suzuki-Miyaura coupling (as seen in for a pyrazolopyrimidine derivative) is a common method for introducing aromatic substituents . Similar cross-coupling strategies may apply to the target compound.

- Crystallography Tools : Programs like SHELX and WinGX () are widely used for structural determination of such compounds, highlighting the importance of hydrogen bonding and conformation in their solid-state properties .

Data Table: Structural and Hypothesized Properties

Research Implications

- Metabolic Stability : Fluorine substitution in the target compound may improve resistance to oxidative metabolism compared to chlorine analogs.

- Conformational Flexibility : The furan-2-ylmethyl group’s smaller size compared to phenylethyl or chlorobenzoyl groups could allow tighter binding to targets requiring steric precision.

- Crystallographic Behavior : Hydrogen-bonding patterns observed in analogs (e.g., ) suggest the target compound may form similar stabilizing interactions, affecting solubility and formulation .

Biological Activity

3,4-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a benzamide core with difluoro substitutions at the 3 and 4 positions, and a piperidine ring linked to a furan moiety. The chemical formula is and it has a molecular weight of approximately 348.3 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The difluoro groups enhance the compound's stability and binding affinity, potentially increasing its efficacy in various biological systems.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown promising results in inhibiting cell proliferation, with IC50 values indicating significant activity compared to standard chemotherapeutic agents.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially modulating inflammatory pathways through receptor interactions.

- Antimicrobial Activity : Initial evaluations have shown that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Studies

Several studies have investigated the biological activity of similar compounds to draw parallels and infer potential effects:

- Study on Anticancer Properties : A study conducted on structurally related benzamide derivatives demonstrated significant anticancer activity against human breast cancer cells, with IC50 values comparable to established drugs like Olaparib . This suggests that modifications in the benzamide structure could yield compounds with enhanced therapeutic profiles.

- Antimicrobial Evaluation : A recent investigation into thiazole-bearing molecules revealed that certain derivatives exhibited superior antibacterial efficacy compared to conventional antibiotics . This highlights the importance of structural modifications in enhancing bioactivity.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety precautions when handling 3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide in laboratory settings?

- Methodological Answer : Handling requires strict adherence to GHS hazard protocols, including:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Engineering Controls : Use fume hoods to minimize inhalation of aerosols or dust .

- Storage : Store in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical parameters influence yield?

- Methodological Answer : A multi-step synthesis typically involves:

Amide Coupling : React 3,4-difluorobenzoic acid with (1-(furan-2-ylmethyl)piperidin-4-yl)methanamine using coupling agents like HATU or EDCI .

Purification : Column chromatography (e.g., silica gel, chloroform:methanol gradients) resolves intermediates .

- Critical Parameters :

- Reagent Ratios : Stoichiometric excess of the amine (1.2–1.5 equiv) improves coupling efficiency.

- Temperature : Maintain <40°C during exothermic steps to avoid side reactions .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., difluoro groups at C3/C4, furan CH2 integration) .

- IR Spectroscopy : Validate amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine and benzamide moieties influence the biological activity of this compound?

- Methodological Answer :

- Piperidine Modifications : The furan-2-ylmethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Benzamide Fluorination : 3,4-Difluoro substitution increases electron-withdrawing effects, stabilizing the amide bond against hydrolysis .

- SAR Studies : Compare analogs via IC50 assays (e.g., kinase inhibition) to quantify substituent contributions .

Q. What strategies can resolve contradictions in enzymatic inhibition data observed for this compound across different assay conditions?

- Methodological Answer :

- Assay Standardization : Control variables like pH (e.g., ammonium acetate buffer, pH 6.5) and ATP concentration in kinase assays .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .

- Data Normalization : Express inhibition as % activity relative to positive/negative controls to mitigate batch variability .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets accommodating the furan group) .

- MD Simulations : Perform 100-ns trajectories to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysines) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitutions to rationalize potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.